Acid-Catalyzed Hydrolysis Activation Energy: Allyl Thioacetate vs. Allyl Acetate (O-Analog) vs. Benzyl Thioacetate
In a foundational comparative kinetic study, Morse and Tarbell determined the Arrhenius activation energies (Eₐ) for acid-catalyzed hydrolysis of allyl thioacetate and its structural analogs in 62% aqueous acetone [1]. Allyl thioacetate exhibits an Eₐ of 16.3 ± 0.4 kcal/mol, which is lower than that of its oxygen counterpart allyl acetate (Eₐ = 17.3 ± 0.4 kcal/mol) and substantially lower than benzyl thioacetate (Eₐ = 19.8 ± 0.6 kcal/mol). This 1.0 kcal/mol difference between allyl thioacetate and allyl acetate corresponds to an approximately 5-fold rate difference at 25 °C, confirming that the carbon-sulfur bond is intrinsically more labile toward acid-catalyzed cleavage than the carbon-oxygen bond. Simultaneously, the lower activation energy relative to benzyl thioacetate indicates that the allylic double bond exerts an electronic activation effect not present in the saturated benzyl system.
| Evidence Dimension | Acid-catalyzed hydrolysis activation energy (Eₐ, kcal/mol) |
|---|---|
| Target Compound Data | Eₐ = 16.3 ± 0.4 kcal/mol |
| Comparator Or Baseline | Allyl acetate Eₐ = 17.3 ± 0.4 kcal/mol; Benzyl thioacetate Eₐ = 19.8 ± 0.6 kcal/mol |
| Quantified Difference | ΔEₐ = −1.0 kcal/mol vs. allyl acetate; ΔEₐ = −3.5 kcal/mol vs. benzyl thioacetate |
| Conditions | 62% aqueous acetone, acid-catalyzed (HCl), pseudo first-order conditions |
Why This Matters
The quantifiably lower activation barrier for allyl thioacetate hydrolysis means it serves as a more labile thiol precursor than either benzyl thioacetate or oxygen esters, directly informing its selection when controlled hydrolytic release of allyl thiol is required in synthetic or formulation contexts.
- [1] Morse, B.K., Tarbell, D.S. Cleavage of the Carbon–Sulfur Bond. Rates of the Basic and the Acid-catalyzed Hydrolysis of Allyl, Benzyl and Trityl Thioacetates, and the Corresponding Acetates in Aqueous Acetone Solution. Journal of the American Chemical Society, 1952, 74(2), 416–419. View Source
